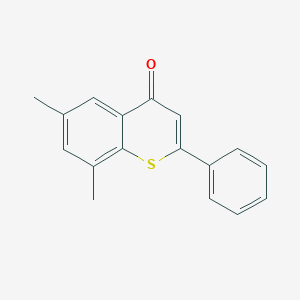

6,8-Dimethyl-2-phenylthiochromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-Dimethyl-2-phenylthiochromen-4-one is an organic compound with the molecular formula C17H14OS It belongs to the class of thiochromenones, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of two methyl groups at positions 6 and 8, a phenyl group at position 2, and a thiochromenone core structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-phenylthiochromen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Friedel-Crafts acylation of 2-phenylthiophenol with 6,8-dimethyl-4-chloro-2H-chromen-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiochromenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

6,8-Dimethyl-2-phenylthiochromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiochromenone can yield the corresponding thiochromanol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation or acylation reagents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiochromanol.

Substitution: Halogenated, nitrated, or alkylated thiochromenones.

科学研究应用

Medicinal Chemistry Applications

Thiochromones, including 6,8-Dimethyl-2-phenylthiochromen-4-one, are recognized for their wide range of biological activities. These compounds have been investigated for their potential as:

- Antioxidants : Thiochromones exhibit antioxidant properties that can be beneficial in preventing oxidative stress-related diseases. Research indicates that modifications in their structure can enhance these properties, making them candidates for further pharmacological studies .

- Anticancer Agents : Certain thiochromone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiochromones can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Activity : The antimicrobial properties of thiochromones have been explored, with some derivatives exhibiting significant activity against a range of bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial therapies .

Synthetic Applications

The synthesis of this compound has been achieved through various methods, showcasing its versatility in organic synthesis:

- Grignard Reactions : The compound can be synthesized via conjugate addition reactions using Grignard reagents. This method allows for the introduction of various substituents at the thiochromone core, leading to a library of derivatives with potentially enhanced biological activities .

- Oxidation Reactions : The compound can also be subjected to oxidation reactions that modify its functional groups, thereby altering its chemical properties and enhancing its reactivity for further synthetic applications .

Case Studies and Research Findings

Several case studies have highlighted the practical applications and effectiveness of this compound in real-world scenarios:

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on human cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting that this compound could serve as a lead structure for developing novel anticancer drugs.

Case Study 2: Antioxidant Properties

Research focused on the antioxidant capabilities of thiochromone derivatives demonstrated that this compound exhibited significant free radical scavenging activity. This property was assessed using various assays (e.g., DPPH and ABTS), reinforcing its potential application in nutraceutical formulations aimed at combating oxidative stress.

Summary Table of Applications

作用机制

The mechanism of action of 6,8-Dimethyl-2-phenylthiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Similar Compounds

2-Phenylthiochromen-4-one: Lacks the methyl groups at positions 6 and 8.

6-Methyl-2-phenylthiochromen-4-one: Contains only one methyl group at position 6.

8-Methyl-2-phenylthiochromen-4-one: Contains only one methyl group at position 8.

Uniqueness

6,8-Dimethyl-2-phenylthiochromen-4-one is unique due to the presence of two methyl groups at positions 6 and 8, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its interactions with molecular targets and improve its pharmacokinetic properties.

生物活性

6,8-Dimethyl-2-phenylthiochromen-4-one is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and research findings.

Primary Targets:

- Acetylcholinesterase (AChE): The compound inhibits AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism can enhance cognitive function and has implications for treating neurodegenerative diseases like Alzheimer's.

- Advanced Glycation End Products (AGEs): By inhibiting the formation of AGEs, this compound may reduce oxidative stress and inflammation, contributing to its protective effects against chronic diseases.

Inhibition of Enzymes:

- This compound has been shown to inhibit various enzymes involved in cancer cell metabolism, suggesting potential anticancer properties. It affects pathways related to cell signaling and gene expression, leading to reduced cancer cell proliferation.

Cellular Effects:

- The compound modulates cellular metabolism and influences protein production within cancer cells. Studies indicate that it can inhibit growth by disrupting metabolic processes essential for cancer cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cancer cell growth through metabolic disruption. | |

| Neuroprotective | Enhances cognitive function via AChE inhibition. | |

| Anti-inflammatory | Reduces AGEs, lowering oxidative stress. |

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

-

Cognitive Enhancement:

- In animal models, administration of this compound resulted in significant improvement in memory tasks compared to control groups. The increase in acetylcholine levels was directly correlated with cognitive performance.

-

Cancer Treatment:

- A study demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism involved the downregulation of key metabolic enzymes that support tumor growth.

-

Oxidative Stress Reduction:

- Research indicated that treatment with this compound led to decreased levels of oxidative markers in diabetic models, suggesting its utility in managing complications associated with diabetes.

Dosage Effects and Metabolic Pathways

The effects of this compound are dose-dependent:

- Low Doses: Exhibit therapeutic effects such as modulating immune responses and inhibiting cancer cell growth.

- High Doses: May lead to cytotoxicity; therefore, careful dosage regulation is crucial in therapeutic applications.

Transport and Distribution

The compound's distribution within biological systems is mediated by specific transporters and binding proteins. This influences its localization and accumulation in tissues, which is critical for its biological efficacy.

属性

IUPAC Name |

6,8-dimethyl-2-phenylthiochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14OS/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRJZYLQRVYHTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(S2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。